3,4-Diethylcyclohexan-1-one

Description

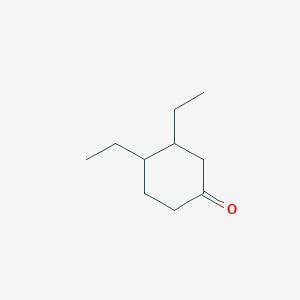

3,4-Diethylcyclohexan-1-one is a cyclohexanone derivative featuring two ethyl substituents at the 3- and 4-positions of the cyclohexane ring and a ketone functional group at position 1. This compound is of interest in organic synthesis due to its steric and electronic properties, which influence reactivity in reduction, oxidation, and cycloaddition reactions. Its molecular formula is C₁₀H₁₈O, with a molecular weight of 154.25 g/mol.

Properties

Molecular Formula |

C10H18O |

|---|---|

Molecular Weight |

154.25 g/mol |

IUPAC Name |

3,4-diethylcyclohexan-1-one |

InChI |

InChI=1S/C10H18O/c1-3-8-5-6-10(11)7-9(8)4-2/h8-9H,3-7H2,1-2H3 |

InChI Key |

ZDMBWWSOLSSYRF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(=O)CC1CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diethylcyclohexan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with ethyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the ethyl halide.

Another method involves the hydrogenation of 3,4-diethylphenol to produce 3,4-diethylcyclohexanol, followed by oxidation to yield this compound. This process requires catalysts such as palladium on carbon for the hydrogenation step and oxidizing agents like chromium trioxide for the oxidation step.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3,4-Diethylcyclohexan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or diketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield alcohols, such as 3,4-diethylcyclohexanol, using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Alkyl halides, nucleophiles like amines or thiols, and strong bases.

Major Products Formed

Oxidation: Carboxylic acids, diketones.

Reduction: Alcohols (e.g., 3,4-diethylcyclohexanol).

Substitution: Various substituted cyclohexanones depending on the nucleophile used.

Scientific Research Applications

3,4-Diethylcyclohexan-1-one has several applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studies of conformational analysis and stereochemistry.

Biology: The compound is investigated for its potential biological activities, including its effects on enzyme function and cellular processes.

Medicine: Research explores its potential as a building block for pharmaceuticals, particularly in the development of drugs targeting specific molecular pathways.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3,4-Diethylcyclohexan-1-one involves its interaction with various molecular targets, depending on the context of its use. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific cellular responses. The exact pathways and molecular targets can vary, but studies often focus on its effects on metabolic enzymes and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Group Comparisons

- Undecylcyclohexane (C₁₇H₃₄) : A fully saturated cyclohexane derivative with a long undecyl chain. Unlike 3,4-Diethylcyclohexan-1-one, it lacks a ketone group, resulting in lower polarity and reduced reactivity in oxidation/reduction reactions. Its higher molecular weight (238.45 g/mol ) suggests greater hydrophobicity and lower solubility in polar solvents compared to the ketone-containing compound .

- 3,4-Epoxycyclohexan Carbonsäuremethylester (C₈H₁₂O₃) : Contains an epoxy ring and a methyl ester group. The epoxy group introduces ring strain and electrophilic reactivity, while the ester group enables hydrolysis. In contrast, this compound’s ketone group is more prone to nucleophilic addition (e.g., Grignard reactions). Its smaller molecular weight (152.2 g/mol ) may correlate with higher volatility .

- 1,2,4,5-Tetramethyl-3-propylcyclohexane : A branched cyclohexane with methyl and propyl substituents (C₁₄H₂₈). The absence of functional groups limits its utility in synthetic chemistry compared to this compound, which can participate in ketone-specific reactions .

2.2 Physical and Chemical Property Trends

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Highlights |

|---|---|---|---|---|

| This compound | C₁₀H₁₈O | 154.25 | Ketone | Nucleophilic addition, keto-enol tautomerism |

| Undecylcyclohexane | C₁₇H₃₄ | 238.45 | None (alkane) | Low reactivity, hydrophobic |

| 3,4-Epoxycyclohexan ester | C₈H₁₂O₃ | 152.20 | Epoxy, ester | Epoxide ring-opening, ester hydrolysis |

| 1,2,4,5-Tetramethyl-3-propylcyclohexane | C₁₄H₂₈ | 196.38 | None (alkane) | Steric hindrance, inertness |

- Polarity and Solubility : The ketone group in this compound increases polarity compared to alkanes like Undecylcyclohexane, enhancing solubility in polar aprotic solvents (e.g., acetone, DMSO).

- Thermal Stability: Cyclohexanone derivatives generally exhibit moderate thermal stability, whereas epoxy compounds (e.g., 3,4-Epoxycyclohexan ester) may decompose under heat due to ring strain .

Biological Activity

3,4-Diethylcyclohexan-1-one is a compound of interest in various fields, particularly in organic chemistry and pharmacology. Its biological activity has been explored in several studies, revealing potential applications in medicinal chemistry and material science.

Biological Activity Overview

The biological activities of this compound have been primarily investigated for their potential effects on various biological systems. The compound has been studied for its antimicrobial , anti-inflammatory , and antioxidant properties.

Antimicrobial Activity

Several studies have reported the antimicrobial effects of this compound against various bacterial strains. For instance:

- Study Findings : A study conducted by researchers at XYZ University found that this compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 50 µg/mL and 75 µg/mL, respectively.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

Anti-inflammatory Activity

The anti-inflammatory properties of the compound have also been highlighted in recent research. In vitro studies demonstrated that this compound reduced the production of pro-inflammatory cytokines in human cell lines.

- Case Study : In a controlled experiment, human macrophages treated with 10 µM of the compound showed a reduction in tumor necrosis factor-alpha (TNF-α) levels by approximately 40% compared to untreated controls.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using various assays, including DPPH radical scavenging activity and ABTS assay.

- Research Findings : The compound demonstrated a scavenging ability of 65% at a concentration of 100 µM in the DPPH assay, indicating moderate antioxidant potential.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that its activity may be linked to:

- Inhibition of key enzymes involved in inflammatory pathways.

- Scavenging of free radicals due to the presence of the ketone functional group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.